4-Iodo-2-methylbenzonitrile

Catalog No.
S3341648
CAS No.
52107-67-2
M.F
C8H6IN
M. Wt
243.04
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Iodo-2-methylbenzonitrile

CAS Number

52107-67-2

Product Name

4-Iodo-2-methylbenzonitrile

IUPAC Name

4-iodo-2-methylbenzonitrile

Molecular Formula

C8H6IN

Molecular Weight

243.04

InChI

InChI=1S/C8H6IN/c1-6-4-8(9)3-2-7(6)5-10/h2-4H,1H3

InChI Key

CXBFQRKOQRBRGN-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)I)C#N

Canonical SMILES

CC1=C(C=CC(=C1)I)C#N

4-Iodo-2-methylbenzonitrile is an organic compound with the molecular formula C8H6INC_8H_6IN. It is characterized by a benzene ring substituted with an iodine atom at the fourth position and a methyl group at the second position. This compound is notable for its utility in organic synthesis, serving as an intermediate in the production of various pharmaceuticals and agrochemicals. The presence of both the iodine and nitrile functional groups enhances its reactivity, making it a valuable building block in chemical synthesis.

  • Substitution Reactions: The iodine atom can be replaced by nucleophiles such as amines or thiols, allowing for the synthesis of various derivatives.
  • Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate, facilitating further functionalization.
  • Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride, which is useful in synthetic pathways.

Common Reaction Conditions

  • Substitution: Nucleophiles like sodium azide or sodium thiolate in suitable solvents.
  • Oxidation: Conducted using potassium permanganate in either acidic or basic conditions.
  • Reduction: Typically performed with lithium aluminum hydride in anhydrous ether.

The synthesis of 4-iodo-2-methylbenzonitrile can be achieved through several methods:

  • Iodination of 2-Methylbenzonitrile: This method involves treating 2-methylbenzonitrile with iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions to achieve the desired substitution at the fourth position of the benzene ring.
  • Sandmeyer Reaction: In industrial applications, a more efficient method involves diazotization of 2-methylbenzonitrile followed by treatment with potassium iodide. This approach allows for high-yield production suitable for large-scale synthesis.

4-Iodo-2-methylbenzonitrile finds applications in various fields:

  • Organic Synthesis: It serves as a crucial intermediate for synthesizing more complex organic molecules, particularly in pharmaceuticals and agrochemicals.
  • Research: The compound is utilized in scientific research to develop new materials and study reaction mechanisms involving iodine-containing compounds.
  • Industrial Uses: It is employed in the production of specialty chemicals and materials due to its unique reactivity profile .

Studies on the interactions of 4-iodo-2-methylbenzonitrile with other compounds are essential for understanding its reactivity and potential applications. Its ability to undergo nucleophilic substitutions makes it a candidate for various coupling reactions, which are pivotal in synthesizing biaryl compounds and other complex structures. Understanding these interactions can lead to advancements in synthetic methodologies and material sciences .

Several compounds share structural similarities with 4-iodo-2-methylbenzonitrile, each exhibiting unique properties:

Compound NameStructural FeaturesUnique Characteristics
4-IodobenzonitrileIodine at the fourth positionLacks methyl group at the second position
2-Iodo-4-methylbenzonitrileIodine at the second positionReversed positions compared to 4-iodo compound
4-Bromo-2-methylbenzonitrileBromine instead of iodineSimilar structure but different halogen
3-Iodo-2-methylbenzonitrileIodine at the third positionDifferent substitution pattern affects reactivity
3-Iodo-4-methylbenzonitrileIodine at third and methyl at fourthUnique due to reversed positions

Uniqueness

The unique positioning of the iodine and methyl groups on the benzene ring of 4-iodo-2-methylbenzonitrile imparts distinct reactivity and properties compared to its analogs. This specificity makes it particularly valuable for targeted synthetic applications where precise functionalization is required .

XLogP3

2.7

Dates

Modify: 2023-08-19

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